UNC1666
CAS No.: 1429882-12-1
Cat. No.: VC0546362
Molecular Formula: C26H35N5O4S
Molecular Weight: 513.66
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429882-12-1 |
|---|---|
| Molecular Formula | C26H35N5O4S |
| Molecular Weight | 513.66 |
| IUPAC Name | trans-4-{2-Butylamino-5-[4-(morpholine-4-sulfonyl)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclohexanol |
| Standard InChI | InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21- |
| Standard InChI Key | NDWOEUVAOGUXGP-MEMLXQNLSA-N |
| SMILES | O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
UNC1666 is a pyrrolopyrimidine analogue designed using a structure-based approach to improve upon previous Mer inhibitors. Its development specifically addressed the limitations of earlier compounds like UNC1062, which demonstrated poor solubility and unfavorable pharmacokinetic properties .
| Property | Description |
|---|---|
| CAS Number | 1429882-12-1 |
| Molecular Formula | C26H35N5O4S |
| Molecular Weight | 513.66 |
| Chemical Structure | Pyrrolopyrimidine scaffold |
| InChI | InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21- |
| SMILES | O[C@H]1CCC@HCC1 |
UNC1666 was developed as part of a new pyrrolopyrimidine scaffold with better solubility, introduced using a structure-based design approach. This compound functions as an ATP-competitive type I inhibitor, similar to UNC1062 but with improved potency and selectivity for target kinases .
Mechanism of Action
UNC1666 acts as an ATP-competitive inhibitor, competing with ATP for binding to the active site of tyrosine kinase enzymes, thereby preventing phosphorylation and downstream signaling. Its primary targets are the Mer and Flt3 receptor tyrosine kinases, both of which have been implicated as therapeutic targets in AML.
| Target Kinase | Enzymatic MCE IC50 | Inhibition Constant (Ki) |
|---|---|---|
| Mer | 0.55 nM | 0.16 nM |
| Flt3 | 0.69 nM | 0.67 nM |
| TrkA | 0.57 nM | Not reported |
| Tyro-3 | 29 nM | Not reported |
| Axl | 37 nM | Not reported |
UNC1666 demonstrates remarkable potency against both Mer and Flt3, with IC50 values in the sub-nanomolar range. This dual inhibition is particularly significant as Mer is abnormally expressed in 80-100% of AML patient samples while Flt3 internal tandem duplication (ITD) mutations occur in approximately 30-40% of AML cases .
A comprehensive protein kinase profiling panel assessed off-target activity at a concentration of 46 nM (more than 50-fold higher than its IC50 values against Mer and Flt3). At this concentration, only the Trk family proteins were inhibited greater than 95%, demonstrating the compound's selectivity. Additional testing revealed that UNC1666 also has moderate activity against Tyro-3 and Axl, which are members of the TAM receptor tyrosine kinase family along with Mer .
Effects on Signaling Pathways
UNC1666 effectively disrupts oncogenic signaling downstream of both Mer and Flt3-ITD. Short-term treatment with UNC1666 reduces Mer and Flt3 phosphorylation in a dose-dependent manner compared to vehicle (DMSO) or the negative control compound UNC1653 .
Downstream Pathway Inhibition
Treatment with UNC1666 leads to significant inhibition of critical downstream signaling molecules:
| Cell Line Type | Downstream Effects |
|---|---|
| Mer-expressing (Kasumi-1, NOMO-1) | Decreased phosphorylation of Erk1/2, Akt, and Stat6 |
| Flt3-ITD (MV4;11, MOLM-13) | Decreased phosphorylation of Erk1/2, Akt, and Stat5 |
The research demonstrated a consistent dose-dependent abrogation of these signaling pathways in both Mer-expressing and Flt3-ITD cell lines. The inhibition correlated directly with the decrease in Mer or Flt3 phosphorylation, with diminished phosphorylation noted at 50 nM, moderate decrease at 100 nM, and more complete inhibition at 300 nM .
This is significant because Mer activation in AML leads to pro-survival signaling through phosphorylation of Erk1/2, Akt, and Stat6, while Flt3-ITD mutations activate similar survival and proliferation pathways through Erk1/2, Akt, and Stat5 .
Functional Effects in AML Cell Lines
Cell Cycle Effects
Cell cycle analysis showed that UNC1666 treatment resulted in accumulation of cells in the G2M phase with 4N DNA content, with statistically significant effects at the 300 nM dose .
Sustained Growth Inhibition After Treatment
To assess whether UNC1666 could prevent rebound growth after treatment cessation, researchers conducted experiments where AML cell lines were treated with UNC1666 for 72 hours, then washed and replated in normal culture conditions for six additional days.
| Cell Line | Treatment | Fold Increase in Viable Cell Number (Day 6) | p-value |
|---|---|---|---|
| Kasumi-1 | Vehicle | 14-fold (to 2.0 × 10^5 cells/ml) | - |
| Kasumi-1 | 100 nM UNC1666 | 2.5-fold (to 0.3 × 10^5 cells/ml) | < 0.001 |
| MV4;11 | Vehicle | 67-fold (to 10 × 10^5 cells/ml) | - |
| MV4;11 | 50 nM UNC1666 | 13-fold (to 2.0 × 10^5 cells/ml) | < 0.001 |
This experiment demonstrated that even after removal of UNC1666, treated cells exhibited significantly impaired proliferative capacity. Higher concentrations of UNC1666 resulted in even more dramatic effects on cell proliferation, with minimal viable cells detected at day 6 in all four cell lines tested .
Colony Formation Inhibition
To evaluate effects in a three-dimensional environment that might more closely approximate in vivo conditions, researchers assessed colony formation in soft agar. AML cell lines were plated in equal numbers and treated with UNC1666, negative control UNC1653, or vehicle.
| Cell Line | Treatment | Colony Formation Reduction | p-value |
|---|---|---|---|
| Kasumi-1 | 100 nM UNC1666 | 90 ± 6% | < 0.001 |
| NOMO-1 | 100 nM UNC1666 | 71 ± 4% | < 0.001 |
| MV4;11 | 50 nM UNC1666 | 61 ± 22% | < 0.001 |
| MOLM-13 | 50 nM UNC1666 | 93 ± 6% | < 0.001 |
Treatment with UNC1666 significantly decreased colony formation compared to cells treated with vehicle or UNC1653 . This effect further supports the potential therapeutic efficacy of UNC1666 in AML.
Effects on Primary AML Patient Samples
The efficacy of UNC1666 was further validated in primary AML patient samples. Blasts obtained from six patients with AML were assessed for Mer and Flt3 expression. All samples expressed Mer (consistent with previous findings showing high prevalence of Mer expression in AML), and five out of six samples co-expressed Mer and Flt3-ITD mutations .
Treatment of these primary AML patient samples expressing Mer and/or Flt3-ITD with UNC1666 also inhibited intracellular signaling, induced apoptosis, and inhibited colony formation, mirroring the effects seen in cell lines .
This is particularly noteworthy because while no cell line other than MV4;11 (which expresses very little Mer) was found to jointly express Mer and a Flt3-ITD mutation, the majority of randomly obtained patient samples co-expressed both, highlighting the clinical relevance of a dual inhibitor .
Comparison with Other Inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume